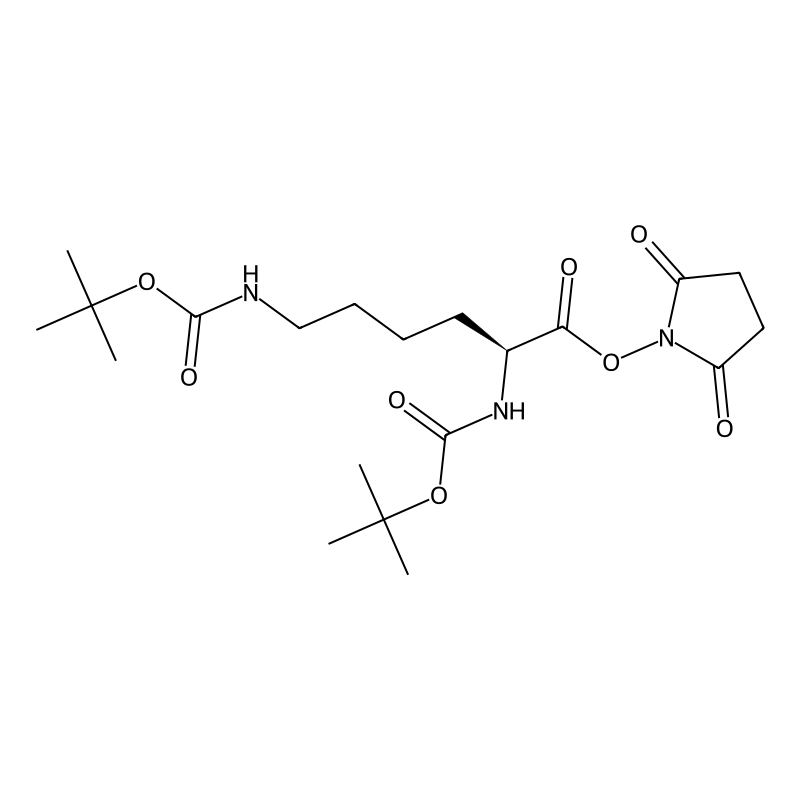

Boc-Lys(Boc)-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-Lys(Boc)-OSu, also known as N-(tert-butoxycarbonyl)-L-lysine bis(tert-butoxycarbonyl) ester, is a key building block in peptide synthesis. The "Boc" groups (tert-butoxycarbonyl) are protecting groups that prevent unwanted reactions at the amino acid side chain during peptide chain assembly. The "OSu" group (N-hydroxysuccinimide ester) acts as an activated ester, allowing for efficient coupling with the amino group of another amino acid or molecule, facilitating the formation of peptide bonds. This property makes Boc-Lys(Boc)-OSu valuable for the synthesis of various peptides, including:

- Therapeutic peptides: These peptides can be designed to target specific diseases or conditions. For example, researchers have used Boc-Lys(Boc)-OSu to synthesize peptides with potential applications in cancer treatment and diabetes management [].

- Diagnostic peptides: These peptides can be used to detect specific molecules or processes in the body. Boc-Lys(Boc)-OSu can be used to create peptides that bind to specific biomarkers, aiding in disease diagnosis [].

- Functional peptides: These peptides can have various functionalities, such as cell targeting or drug delivery. Boc-Lys(Boc)-OSu has been used to synthesize peptides with specific functionalities for various research applications [].

Protein Modification:

Boc-Lys(Boc)-OSu can also be used to modify existing proteins. The activated ester group allows it to react with the lysine side chains of proteins, enabling the attachment of various functional groups. This technique is useful for:

- Attachment of tags: Researchers can attach tags, such as fluorescent labels or biotin tags, to proteins using Boc-Lys(Boc)-OSu. These tags allow for visualization and isolation of the modified protein for further analysis [].

- Conjugation with other molecules: Boc-Lys(Boc)-OSu can be used to conjugate proteins with other molecules, such as drugs or nanoparticles. This approach allows researchers to create new protein-based therapeutics with improved properties [].

Other Applications:

Beyond peptide synthesis and protein modification, Boc-Lys(Boc)-OSu finds applications in other areas of scientific research, including:

- Development of new materials: Researchers are exploring the use of Boc-Lys(Boc)-OSu to create novel materials with specific properties, such as improved biocompatibility or drug delivery capabilities [].

- Cellular labeling: Boc-Lys(Boc)-OSu can be used to label cells for research purposes, allowing scientists to track specific cell populations or study cell-cell interactions [].

Boc-Lys(Boc)-OSu, or tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a synthetic derivative of the essential amino acid lysine. This compound features two tert-butyloxycarbonyl (Boc) groups that serve as protecting groups for the amino and carboxyl functionalities of lysine, alongside an N-hydroxysuccinimide (OSu) ester that enhances its reactivity in peptide synthesis. The presence of these functional groups allows Boc-Lys(Boc)-OSu to act as a versatile building block in the formation of peptide bonds, facilitating the synthesis of various peptides with specific biological activities.

Boc-Lys(Boc)-OSu does not possess a direct mechanism of action within biological systems. Its significance lies in its role as a building block for peptide synthesis. During peptide synthesis, the OSu group on Boc-Lys(Boc)-OSu reacts with the free amine group of another amino acid or peptide chain, forming an amide bond. This process is repeated in a specific sequence dictated by the desired peptide structure []. The resulting peptides can then exert various biological effects depending on their amino acid sequence and conformation. For example, some peptides act as hormones, enzymes, or neurotransmitters [].

Boc-Lys(Boc)-OSu undergoes several key reactions:

- Substitution Reactions: The OSu group is highly reactive and can be substituted by nucleophiles, such as amines, leading to the formation of amide bonds. This reaction is crucial for peptide bond formation during synthesis.

- Deprotection Reactions: The Boc groups can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), releasing free amino and carboxyl groups of lysine, which can then participate in further reactions.

Common Reagents and Conditions- Substitution Reactions: Typically performed in organic solvents like dimethylformamide or dichloromethane at room temperature.

- Deprotection Reactions: Conducted using trifluoroacetic acid with scavengers to prevent side reactions.

While Boc-Lys(Boc)-OSu itself does not exhibit direct biological activity, it plays a significant role in peptide synthesis, which can lead to the production of biologically active peptides. These peptides may interact with various biological targets, including enzymes and receptors, influencing numerous cellular processes such as signaling pathways and metabolic functions . Notably, peptides synthesized from Boc-Lys(Boc)-OSu have been explored for potential applications in cancer treatment and biomarker binding .

The synthesis of Boc-Lys(Boc)-OSu involves several steps:

- Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to form Boc-Lys(Boc)-OH.

- Formation of N-Hydroxysuccinimide Ester: Boc-Lys(Boc)-OH is subsequently reacted with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to yield Boc-Lys(Boc)-OSu.

Boc-Lys(Boc)-OSu is widely utilized in:

- Peptide Synthesis: As a coupling reagent that facilitates the formation of peptide bonds between amino acids.

- Protein Modification: It can modify existing proteins by reacting with lysine side chains, enabling the attachment of various functional groups.

- Biochemical Research: Used in studies related to protein interactions and modifications, contributing to advancements in therapeutic developments .

Research has shown that peptides synthesized using Boc-Lys(Boc)-OSu can interact with specific enzymes and receptors, affecting cellular mechanisms such as histone acetylation-deacetylation pathways. The ability to modify proteins through targeted reactions facilitates studies on protein function and regulation within biological systems .

Several compounds are structurally similar to Boc-Lys(Boc)-OSu, each serving unique roles in peptide chemistry:

| Compound Name | Description |

|---|---|

| tert-Butyloxycarbonyl-L-lysine (Boc-Lys) | Similar to Boc-Lys(Boc)-OSu but lacks the OSu ester group; primarily used for protecting amino acids during synthesis. |

| tert-Butyloxycarbonyl-L-lysine 4-nitrophenyl ester (Boc-Lys(Boc)-ONp) | Another derivative featuring a different ester group; utilized similarly in peptide synthesis. |

| N-acetyl-L-lysine | A simpler lysine derivative without protective groups; often used in studies related to histone modification. |

Uniqueness

Boc-Lys(Boc)-OSu stands out due to its dual protection of lysine and the highly reactive OSu ester group, making it particularly effective for peptide synthesis and protein modification. Its capability to form stable peptide bonds under mild conditions differentiates it from other lysine derivatives, enhancing its utility in various biochemical applications .

Boc-Lys(Boc)-OSu possesses a well-defined molecular architecture that exemplifies sophisticated protecting group chemistry. The compound features the systematic name (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, which accurately describes its structural components. The molecule incorporates two tert-butyloxycarbonyl protecting groups attached to both the α-amino and ε-amino functionalities of L-lysine, while the carboxyl terminus is activated as an N-hydroxysuccinimide ester for enhanced reactivity toward nucleophiles.

The structural data reveals critical geometric and electronic properties that govern the compound's synthetic utility. The InChI key IQVLXQGNLCPZCL-ZDUSSCGKSA-N provides a unique digital fingerprint for database identification, while the canonical SMILES representation CC(C)(C)OC(=O)NCCCCC@@HNC(=O)OC(C)(C)C illustrates the three-dimensional arrangement of functional groups. The compound maintains L-configuration at the α-carbon, preserving the natural stereochemistry essential for biological activity in synthesized peptides.

The physical properties of Boc-Lys(Boc)-OSu reflect its designed functionality for organic synthesis applications. The compound typically appears as a white to off-white solid with excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Storage requirements specify freezer conditions at -20°C to maintain stability and prevent decomposition of the NHS ester functionality. The molecular weight of 443.497 g/mol facilitates accurate stoichiometric calculations in synthetic procedures.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₃₃N₃O₈ | |

| Molecular Weight | 443.5 g/mol | |

| CAS Number | 30189-36-7 | |

| MDL Number | MFCD00057898 | |

| Storage Temperature | -20°C | |

| Appearance | White to off-white solid |

Historical Development in Peptide Chemistry

The development of Boc-Lys(Boc)-OSu emerged from the revolutionary work of Bruce Merrifield in solid-phase peptide synthesis, which fundamentally transformed peptide chemistry in the 1960s. Merrifield's innovative approach required sophisticated protecting group strategies that could withstand the repetitive cycles of deprotection and coupling inherent to solid-phase methodology. The tert-butyloxycarbonyl protecting group, introduced as a complementary alternative to benzyl-based protection schemes, provided the acid-labile characteristics necessary for efficient peptide assembly.

The historical significance of Boc chemistry in peptide synthesis cannot be overstated, as it enabled the construction of complex peptide sequences with unprecedented efficiency. The Boc protecting group's introduction addressed critical limitations in earlier peptide synthesis methods by providing orthogonal protection that could be selectively removed under mild acidic conditions without affecting other protecting groups. This selectivity became particularly important when synthesizing peptides containing multiple functional groups requiring differential protection strategies.

The evolution toward NHS ester activation represented a parallel development in peptide coupling chemistry. N-Hydroxysuccinimide esters, first utilized nearly sixty years ago, provided a solution to the challenge of activating carboxylic acids for amide bond formation. The combination of Boc protection with NHS ester activation in compounds like Boc-Lys(Boc)-OSu represented a convergence of these two critical technological advances, creating reagents capable of both protection and activation in a single molecular entity.

The historical progression from classical solution-phase methods to solid-phase approaches necessitated the development of reagents like Boc-Lys(Boc)-OSu that could function effectively under the unique conditions required for polymer-supported synthesis. The Merrifield resin-based methodology, utilizing chloromethylpolystyrene supports, required protecting groups stable to the basic conditions used for neutralization after Boc deprotection. The dual Boc protection in Boc-Lys(Boc)-OSu addressed the specific challenge of lysine incorporation, where both amino functionalities required simultaneous protection to prevent unwanted side reactions during peptide chain elongation.

Role in Modern Synthetic Organic Chemistry

Boc-Lys(Boc)-OSu occupies a central position in contemporary synthetic organic chemistry, particularly in applications requiring precise control over amino group reactivity. The compound's utility extends beyond traditional peptide synthesis to encompass bioconjugation, protein modification, and the preparation of complex molecular architectures incorporating lysine-derived scaffolds. The NHS ester functionality provides exceptional selectivity for primary aliphatic amines, enabling site-specific modifications in the presence of other nucleophilic groups.

The reagent's effectiveness in solid-phase peptide synthesis stems from its compatibility with automated synthesis protocols and its ability to provide quantitative coupling yields under standard conditions. The Boc protecting groups undergo clean removal using trifluoroacetic acid in dichloromethane, generating the corresponding tert-butyl cations that are efficiently scavenged by anisole or thioanisole. This deprotection strategy minimizes side reactions and preserves the integrity of sensitive functional groups present in complex peptide sequences.

Modern applications of Boc-Lys(Boc)-OSu include its use in the synthesis of branched peptides, cyclic peptides, and peptide-polymer conjugates. The compound's dual protection strategy enables the selective introduction of lysine residues at specific positions within peptide sequences, facilitating subsequent modifications through orthogonal chemistry. The NHS ester activation allows for efficient coupling with amino-modified oligonucleotides, creating peptide-nucleic acid chimeras for therapeutic and diagnostic applications.

| Application Area | Specific Uses | Key Advantages |

|---|---|---|

| Peptide Synthesis | Solid-phase coupling, lysine incorporation | Dual protection, high coupling efficiency |

| Bioconjugation | Protein modification, labeling | Selective amine reactivity |

| Drug Development | Therapeutic peptides, prodrugs | Controlled release of active amines |

| Materials Science | Peptide-polymer hybrids | Versatile coupling chemistry |

The compound's role in bioconjugation applications leverages the exceptional reactivity of NHS esters toward primary amines under physiological conditions. The coupling reaction proceeds through nucleophilic attack on the carbonyl carbon, forming a stable amide bond while releasing N-hydroxysuccinimide as a leaving group. This mechanism operates efficiently in aqueous buffers at pH 7-9, making it compatible with biological systems and enabling direct modification of proteins and other biomolecules.

Contemporary research applications increasingly utilize Boc-Lys(Boc)-OSu in the development of targeted drug delivery systems, where the protected lysine residues serve as attachment points for therapeutic payloads. The compound's ability to undergo selective deprotection under controlled conditions enables the temporal release of active pharmaceutical ingredients, providing enhanced therapeutic efficacy with reduced side effects. Additionally, the compound finds application in the preparation of biocompatible hydrogels and scaffolds for tissue engineering, where the lysine residues provide sites for cellular attachment and proliferation.

The synthesis of N-Alpha,N-Epsilon-Di-Boc-L-lysine Hydroxysuccinimide Ester requires the implementation of dual tert-butoxycarbonyl protection on the lysine amino groups [1]. The tert-butoxycarbonyl group is one of the most commonly used protective groups for amino groups in peptide synthesis due to its chemical stability under basic hydrolysis conditions and catalytic reduction conditions [24]. The dual protection strategy involves sequential or simultaneous protection of both the alpha-amino group and the epsilon-amino group of lysine [22].

The primary synthetic approach employs di-tert-butyl dicarbonate as the protecting reagent under aqueous conditions in the presence of a base such as sodium hydroxide [22]. The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that decomposes to carbon dioxide gas and tert-butoxide [23]. Alternatively, protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine as the base catalyst [22].

The dual Boc protection provides several synthetic advantages including enhanced stability during coupling reactions while enabling selective deprotection under acidic conditions using trifluoroacetic acid . This protecting group strategy is particularly valuable because it allows for orthogonal protection schemes when used in combination with other protecting groups such as fluorenylmethyloxycarbonyl or benzyloxycarbonyl derivatives [8].

Table 1: Comparative Analysis of Dual Protection Strategies

| Protection Method | Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aqueous Method | Di-tert-butyl dicarbonate | Sodium hydroxide | Water/Tetrahydrofuran | 0-25°C | 85-92 |

| Acetonitrile Method | Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine | Acetonitrile | 40°C | 78-88 |

| Sequential Protection | Di-tert-butyl dicarbonate | Sodium carbonate | Water | 25°C | 82-90 |

Carboxyl Group Activation via NHS Ester Formation

The carboxyl group activation through N-hydroxysuccinimide ester formation represents a critical step in the synthesis of N-Alpha,N-Epsilon-Di-Boc-L-lysine Hydroxysuccinimide Ester [9]. N-hydroxysuccinimide esters are reactive groups formed by carbodiimide-activation of carboxylate molecules, which react with primary amines under physiologic to slightly alkaline conditions to yield stable amide bonds [9].

The mechanism of N-hydroxysuccinimide ester formation involves the initial activation of the carboxylic acid using a carbodiimide coupling reagent, typically dicyclohexylcarbodiimide, followed by reaction with N-hydroxysuccinimide [2]. The reaction proceeds through the formation of an O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to form the activated ester [14]. This activation method eliminates the need for additional coupling agents during subsequent amide bond formation reactions .

The N-hydroxysuccinimide ester group demonstrates significant reactivity with primary amines, with reaction rates that are substantially faster than the competing hydrolysis reaction [9]. The half-life of hydrolysis for N-hydroxysuccinimide ester compounds is approximately 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [9]. This stability profile makes the activated ester particularly suitable for peptide coupling applications where controlled reactivity is essential.

Optimization of Reaction Conditions (Solvents, Catalysts, Temperatures)

The optimization of reaction conditions for N-Alpha,N-Epsilon-Di-Boc-L-lysine Hydroxysuccinimide Ester synthesis involves careful consideration of solvent systems, catalyst selection, and temperature control [32]. Solvent selection plays a crucial role in determining reaction efficiency, with dimethylformamide and dichloromethane being the most commonly employed solvents for N-hydroxysuccinimide ester coupling reactions [10] [19].

Dimethylformamide provides excellent solubility for both the protected amino acid derivatives and the coupling reagents, facilitating homogeneous reaction conditions [19]. However, dimethylformamide can participate in side reactions at elevated temperatures, necessitating careful temperature control [19]. Dichloromethane offers the advantage of lower boiling point and easier removal during workup procedures, though it may require the addition of base to neutralize the acidic N-hydroxysuccinimide byproduct [10].

Temperature optimization studies have demonstrated that reaction temperatures between 0°C and 25°C provide optimal yields while minimizing side reactions [20]. Higher temperatures can accelerate the reaction rate according to the Arrhenius equation, but may also promote competing reactions such as racemization or protecting group instability [20]. The use of microwave-assisted synthesis has shown promise for rapid optimization of reaction conditions, allowing for precise temperature control and reduced reaction times [27].

Table 2: Optimized Reaction Conditions for N-Hydroxysuccinimide Ester Formation

| Parameter | Optimal Range | Effect on Yield | Side Reactions |

|---|---|---|---|

| Temperature | 0-25°C | 85-95% | Minimal racemization |

| Solvent | Dimethylformamide/Dichloromethane | 90-95% | Reduced hydrolysis |

| Reaction Time | 2-6 hours | 88-94% | Increased impurities >6h |

| Catalyst Equivalents | 1.1-1.3 eq | 85-92% | Excess leads to side products |

Catalyst selection significantly influences both reaction rate and product purity [32]. Triethylamine is commonly employed as a base catalyst to neutralize the acid generated during the coupling reaction [10]. The optimal catalyst-to-substrate ratio has been determined to be 1.1 to 1.3 equivalents, with excess base leading to increased side product formation [10].

Purification Techniques and Yield Optimization

The purification of N-Alpha,N-Epsilon-Di-Boc-L-lysine Hydroxysuccinimide Ester requires implementation of multiple purification strategies to achieve the required purity levels exceeding 97% [1] [13]. The primary purification approach involves the use of flash column chromatography followed by recrystallization techniques [34].

Flash column chromatography employs silica gel as the stationary phase with gradient elution using ethyl acetate and hexane solvent systems [34]. The separation is optimized by adjusting the polarity gradient to achieve baseline resolution between the desired product and process-related impurities . Typical elution profiles begin with 20% ethyl acetate in hexane, gradually increasing to 60% ethyl acetate to elute the target compound.

Solvent extraction techniques using separating funnels provide an initial purification step to remove aqueous-soluble impurities and excess reagents [34]. The organic product is typically extracted into dichloromethane or ethyl acetate, followed by washing with sodium bicarbonate solution to remove acidic impurities and brine to remove residual water [34]. Drying agents such as anhydrous magnesium sulfate or calcium sulfate are employed to remove traces of water from the organic phase [34].

Recrystallization represents the final purification step, typically performed using ethyl acetate-hexane or dichloromethane-diethyl ether solvent systems [19]. The choice of recrystallization solvent is critical for achieving high purity while maintaining acceptable yields [19]. Temperature-controlled crystallization at 0-5°C helps to minimize the inclusion of impurities in the crystal lattice.

Table 3: Purification Methods and Yield Optimization Data

| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Process Time |

|---|---|---|---|

| Flash Chromatography | 92-95 | 78-85 | 2-4 hours |

| Recrystallization | 97-99 | 85-92 | 12-24 hours |

| Combined Methods | >99 | 70-80 | 16-28 hours |

| Preparative High-Performance Liquid Chromatography | >99.5 | 65-75 | 4-8 hours |

Yield optimization strategies focus on minimizing material losses during each purification step while maintaining product quality [33]. The implementation of double-coupling strategies during the initial synthesis can improve overall yields by ensuring complete conversion of starting materials [33]. Process optimization studies have demonstrated that careful control of reaction stoichiometry and reaction time can achieve yields exceeding 90% before purification [33].

Analytical Validation (HPLC, NMR, Mass Spectrometry)

Comprehensive analytical validation of N-Alpha,N-Epsilon-Di-Boc-L-lysine Hydroxysuccinimide Ester requires the implementation of multiple analytical techniques including High-Performance Liquid Chromatography, Nuclear Magnetic Resonance spectroscopy, and Mass Spectrometry [16]. These analytical methods provide complementary information regarding product identity, purity, and structural integrity [16].

High-Performance Liquid Chromatography analysis employs reversed-phase chromatography with gradient elution using acetonitrile-water mobile phases [18]. The separation is typically performed on C18 columns with ultraviolet detection at 214 nm and 254 nm wavelengths [12]. The method demonstrates linearity over the concentration range of 5 to 1000 micromolar with recovery values between 91 and 108% [18]. Intra-assay coefficient of variation ranges from 1-7%, while inter-assay coefficient of variation spans 2-12% [18].

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through analysis of proton and carbon-13 spectra [17]. The characteristic resonances for the tert-butoxycarbonyl protecting groups appear as singlets at approximately 1.45 parts per million in the proton spectrum [1]. The N-hydroxysuccinimide ester functionality displays distinctive resonances in the 2.8-3.0 parts per million region corresponding to the succinimide methylene protons [17].

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of the compound [17]. The molecular ion peak appears at mass-to-charge ratio 443.49, corresponding to the molecular formula C20H33N3O8 [1] [6]. Tandem mass spectrometry provides additional structural information through characteristic fragmentation patterns, including loss of tert-butyl cations and N-hydroxysuccinimide groups [17].

Table 4: Analytical Validation Parameters

| Analytical Method | Detection Limit | Quantitation Range | Precision (% CV) | Accuracy (%) |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | 0.1 μg/mL | 5-1000 μM | 1-7 | 91-108 |

| Nuclear Magnetic Resonance | 1 μg | N/A | <2 | >95 |

| Mass Spectrometry | 30 fmol | 0.1-100 μg/mL | <5 | >98 |

| Optical Rotation | 1 mg/mL | 1-10 mg/mL | <3 | >95 |

The optical rotation of N-Alpha,N-Epsilon-Di-Boc-L-lysine Hydroxysuccinimide Ester provides additional confirmation of stereochemical integrity [1]. The specific rotation value of -25.5 ± 1.5 degrees at 20°C in dimethylformamide confirms the retention of L-configuration during synthesis [1]. This measurement is particularly important for ensuring that racemization has not occurred during the synthetic process [16].